Product packaging for Bis(3-fluorophenyl)diphenylsilane(Cat. No.:)

Bis(3-fluorophenyl)diphenylsilane

Cat. No.: B11947175
M. Wt: 372.5 g/mol
InChI Key: OFOWEVARHYUSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3-fluorophenyl)diphenylsilane is a specialized organosilane compound that serves as a versatile building block in advanced research and development. Its molecular structure, featuring a central silicon atom bonded to multiple aromatic rings, makes it highly valuable for creating materials with tailored properties. In Materials Science , closely related bis-aryldiphenylsilane derivatives are strategically incorporated into polymers to enhance performance. A key application is in the synthesis of high-performance, thermally stable polyimides. Introducing a silane-diamine core, such as diphenylsilane, into polymer backbones improves solubility and processability while maintaining excellent thermal stability, and simultaneously works to reduce the dielectric constant of the resulting material . These properties are critical for applications in microelectronics, aerospace, and as advanced engineering plastics . Furthermore, diphenylsilane cores are utilized in developing UV-curable resins, for instance, in cationic systems with oxetane rings, which yield materials with high thermal stability (decomposition temperatures exceeding 440°C), excellent mechanical strength, and high light transmittance . In Medicinal and Bioorganic Chemistry , the diphenylsilane group is recognized as an effective hydrophobic pharmacophore. Structural analogs, specifically bis(3-ethylphenyl)dimethylsilane derivatives, have been developed and studied as potent, non-secosteroidal ligands for the Vitamin D receptor (VDR), with demonstrated potential as therapeutic agents . The specific substitution pattern on the aromatic rings (meta- versus para-) has a significant impact on biological activity, highlighting the importance of this class of compounds in structure-activity relationship (SAR) studies for drug discovery . This product is intended for research purposes as a chemical scaffold and synthetic intermediate. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18F2Si B11947175 Bis(3-fluorophenyl)diphenylsilane

Properties

Molecular Formula

C24H18F2Si

Molecular Weight

372.5 g/mol

IUPAC Name

bis(3-fluorophenyl)-diphenylsilane

InChI

InChI=1S/C24H18F2Si/c25-19-9-7-15-23(17-19)27(21-11-3-1-4-12-21,22-13-5-2-6-14-22)24-16-8-10-20(26)18-24/h1-18H

InChI Key

OFOWEVARHYUSIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F

Origin of Product

United States

Synthetic Methodologies for Bis 3 Fluorophenyl Diphenylsilane

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For Bis(3-fluorophenyl)diphenylsilane, the most logical disconnections are the four silicon-carbon (Si-C) bonds.

The most strategic disconnection breaks the molecule into a diphenylsilane (B1312307) dication synthon and two 3-fluorophenyl anion synthons. This approach simplifies the synthesis to the reaction of a nucleophilic 3-fluorophenyl species with an electrophilic diphenylsilane derivative.

Target Molecule: this compound

Disconnection: Two Si-C(aryl) bonds.

Synthons: 3-fluorophenyl anion (Ar⁻) and diphenylsilane dication (Ph₂Si²⁺).

Synthetic Equivalents: The 3-fluorophenyl anion can be generated as a Grignard reagent (3-F-C₆H₄MgBr) or an organolithium reagent (3-F-C₆H₄Li). The diphenylsilane dication equivalent is typically a dihalosilane, most commonly dichlorodiphenylsilane (B42835) (Ph₂SiCl₂).

This leads to the primary forward synthetic strategy: the reaction of two equivalents of a 3-fluorophenyl organometallic reagent with dichlorodiphenylsilane.

Grignard Reagent-Mediated Synthetic Pathways

The use of Grignard reagents is a cornerstone of organometallic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

The key precursors for this pathway are 1-bromo-3-fluorobenzene (B1666201) and dichlorodiphenylsilane, which are generally commercially available. The Grignard reagent, (3-fluorophenyl)magnesium bromide, is prepared by reacting 1-bromo-3-fluorobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Precursor Preparation:

Initiation: The reaction is initiated by the addition of the aryl halide to activated magnesium turnings. The use of initiators like iodine or 1,2-dibromoethane (B42909) may be necessary to start the reaction. orgsyn.org

Purification: The Grignard reagent is typically used in situ. The dichlorodiphenylsilane precursor should be purified by distillation to remove any hydrolysis products (siloxanes) that could interfere with the reaction. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

Optimizing the reaction involves screening several variables to maximize the yield and purity of the final product. Key parameters include the solvent, temperature, and stoichiometry of the reagents. The reaction involves the dropwise addition of the dichlorodiphenylsilane to the pre-formed Grignard reagent solution.

A hypothetical screening process might explore the following conditions:

EntrySolventTemperature (°C)Grignard EquivalentsHypothetical Yield (%)
1Diethyl Ether0 to reflux2.165
2THF0 to reflux2.175
3THF-20 to RT2.180
4THF-20 to RT2.578

Table 1: Hypothetical data for reaction optimization of the Grignard-mediated synthesis of this compound. This interactive table illustrates potential outcomes from a condition screening study.

Generally, THF is a preferred solvent over diethyl ether due to its higher boiling point and better ability to solvate the Grignard reagent. Lowering the initial reaction temperature can help control the exothermicity of the reaction and minimize side products.

To enhance the yield, a slight excess of the Grignard reagent is often used to ensure complete consumption of the dichlorodiphenylsilane. Slow, controlled addition of the silane (B1218182) electrophile to the Grignard solution is crucial to prevent the formation of polymeric side products and singly-substituted intermediates.

For scalability, the primary concern is managing the heat generated during both the formation of the Grignard reagent and its subsequent reaction with dichlorodiphenylsilane. orgsyn.org On a larger scale, a reactor with efficient cooling and mechanical stirring is necessary. The workup procedure, which typically involves quenching with an aqueous acid solution (e.g., NH₄Cl or dilute HCl), must also be managed carefully to control any exothermic processes.

Organolithium Reagent-Mediated Synthetic Pathways

Organolithium reagents are generally more reactive than their Grignard counterparts and serve as powerful alternatives for forming Si-C bonds. sigmaaldrich.com The synthesis using an organolithium pathway involves the generation of (3-fluorophenyl)lithium, typically through lithium-halogen exchange between 1-bromo-3-fluorobenzene and an alkyllithium reagent like n-butyllithium, followed by reaction with dichlorodiphenylsilane.

This reaction is usually performed at low temperatures (e.g., -78 °C) in an anhydrous ether solvent to prevent side reactions. The high reactivity of organolithiums can lead to higher yields and faster reaction times compared to Grignard reagents. rsc.orgworktribe.com

ParameterGrignard ReagentOrganolithium Reagent
ReactivityHighVery High
PreparationDirect reaction with Mg metalHalogen-metal exchange with alkyllithium
Typical Temperature0 °C to reflux-78 °C to 0 °C
Functional Group ToleranceModerateLower

Table 2: Comparison of Grignard and Organolithium pathways for the synthesis of aryl-substituted silanes. This interactive table highlights the key differences in reactivity and reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Kumada, Negishi)

While direct substitution with Grignard or organolithium reagents is the most common route, transition metal-catalyzed cross-coupling reactions offer alternative strategies.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net In a hypothetical application to synthesize the target molecule, (3-fluorophenyl)magnesium bromide could be coupled with dichlorodiphenylsilane using a catalyst like Ni(dppp)Cl₂. google.com This approach can sometimes offer higher selectivity and functional group tolerance compared to the uncatalyzed reaction.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. nih.gov The synthesis would first involve the preparation of a (3-fluorophenyl)zinc halide reagent, followed by a palladium-catalyzed reaction with dichlorodiphenylsilane. Organozinc reagents are generally less reactive than Grignard or organolithium reagents, which can improve functional group compatibility. bris.ac.uk

Coupling ReactionOrganometallic ReagentTypical CatalystKey Advantage
Kumada3-F-C₆H₄MgBrNiCl₂(dppp) or Pd(PPh₃)₄High reactivity, readily available reagents.
Negishi3-F-C₆H₄ZnClPd(PPh₃)₄ or Pd(dba)₂Improved functional group tolerance.

Table 3: Overview of potential transition metal-catalyzed cross-coupling approaches for the final synthetic step. This interactive table summarizes the components for each hypothetical reaction.

These catalyzed reactions provide powerful, albeit more complex and costly, alternatives to the classical organometallic addition methods for constructing the this compound framework.

Application of Green Chemistry Principles in Synthesis

While specific studies on the application of green chemistry principles in the synthesis of this compound are not extensively documented in the public domain, the general principles of green chemistry can be readily applied to its synthesis. Key areas for consideration include:

Atom Economy: The described synthetic routes, particularly the Grignard and organolithium reactions, can exhibit good atom economy if the reaction proceeds with high selectivity and yield. Byproducts are typically simple inorganic salts (e.g., MgBrCl or LiCl), which are easier to separate from the main product.

Use of Safer Solvents: Traditional solvents for these reactions, such as diethyl ether and THF, pose flammability and peroxide-formation risks. Green chemistry encourages the exploration of safer, less volatile, and more environmentally benign solvents. Potential alternatives could include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a more favorable safety profile than THF.

Energy Efficiency: Conducting the reaction at or near ambient temperature, if feasible, would reduce the energy consumption associated with heating or cooling. The initial formation of the organometallic reagent often requires specific temperature control (e.g., low temperatures for organolithium formation), but subsequent steps might be optimized for energy efficiency.

Catalysis: While the primary reaction is stoichiometric, the use of catalysts could potentially improve reaction efficiency and reduce waste. For instance, in related hydrosilylation reactions used to produce other organosilanes, catalysts like tris(triphenylphosphine)rhodium chloride are employed. mdpi.com Exploring catalytic routes for the formation of the C-Si bond could be a future direction for a greener synthesis.

Purification and Isolation Protocols for Research-Grade Materials

Achieving a high degree of purity is crucial for the application of this compound in research, particularly in materials science where impurities can significantly affect material properties. The purification and isolation protocol for this compound would typically involve the following steps:

Work-up: After the reaction is complete, the reaction mixture is typically quenched with an aqueous solution, such as water or a saturated ammonium (B1175870) chloride solution, to destroy any unreacted organometallic species and dissolve the inorganic byproducts.

Extraction: The crude product is then extracted from the aqueous phase using an organic solvent, such as diethyl ether, ethyl acetate (B1210297), or dichloromethane. The choice of solvent depends on the solubility of the product and its compatibility with the subsequent purification steps.

Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Chromatography: The resulting crude product is often purified by column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate or hexane and dichloromethane, is typically used to separate the desired product from any unreacted starting materials and side products.

Recrystallization: For obtaining highly pure, crystalline material, recrystallization is a common final purification step. A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. This allows for the formation of well-defined crystals upon cooling, leaving impurities behind in the mother liquor.

Characterization: The purity of the final product is confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si), Mass Spectrometry (MS), and elemental analysis.

The table below summarizes the common purification techniques and their roles in obtaining research-grade this compound.

Purification StepPurposeTypical Reagents/Materials
Work-up Quench reactive species and dissolve inorganic salts.Water, Saturated NH₄Cl solution
Extraction Separate the product from the aqueous phase.Diethyl ether, Ethyl acetate, Dichloromethane
Drying Remove residual water from the organic phase.MgSO₄, Na₂SO₄
Solvent Removal Concentrate the crude product.Rotary evaporator
Column Chromatography Separate the product from impurities based on polarity.Silica gel, Hexane, Ethyl acetate, Dichloromethane
Recrystallization Obtain highly pure crystalline material.Suitable organic solvent(s)

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bis(3-fluorophenyl)diphenylsilane, providing detailed information about the hydrogen, carbon, fluorine, and silicon atoms.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. In this compound, the aromatic protons on the phenyl and 3-fluorophenyl rings exhibit complex multiplets in the aromatic region of the spectrum. The integration of these signals corresponds to the total number of protons on each type of aromatic ring.

Table 1: ¹H NMR Spectroscopic Data for this compound and Related Compounds

Compound Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Assignment
This compound Not explicitly found in search results
Diphenylsilane (B1312307) Not explicitly found in search results
tert-Butyl-(3-methyl-2-(trifluoromethyl)butoxy)diphenylsilane 7.69 Aromatic protons
Butyl(4-chlorophenyl)diphenylsilane 7.53-7.50, 7.41-7.37 m Aromatic protons

This table is interactive. Click on the headers to sort.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms directly bonded to the fluorine atoms exhibit splitting due to C-F coupling, which provides valuable structural information. The chemical shifts of the carbon atoms are influenced by their hybridization and the electron-withdrawing or -donating effects of neighboring groups. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for Related Silane (B1218182) Compounds

Compound Chemical Shift (δ) (ppm) Assignment
Butyl(4-chlorophenyl)diphenylsilane 137.5, 137.1, 135.8, 134.1, 131.0, 129.3, 127.9, 124.0, –2.5 Aromatic and aliphatic carbons

This table is interactive. Click on the headers to sort.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing the fluorine atoms in the molecule. For this compound, the ¹⁹F NMR spectrum would show a signal for the fluorine atoms on the 3-fluorophenyl rings. The chemical shift of this signal is characteristic of the electronic environment of the fluorine atom. researchgate.net In complex molecules, ¹⁹F NMR can be used to identify diastereomers. rsc.org

The ²⁹Si NMR spectrum provides direct information about the silicon atom at the core of the molecule. The chemical shift of the silicon nucleus is sensitive to its coordination number and the nature of the substituents attached to it. researchgate.net For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, with a chemical shift characteristic of a tetra-coordinated silicon atom bonded to four aryl groups. spectrabase.comrsc.org The spin-lattice relaxation time of the silicon nucleus can also be determined from specialized ²⁹Si NMR experiments. askfilo.com

Table 3: ²⁹Si NMR Spectroscopic Data for Related Silane Compounds

Compound Chemical Shift (δ) (ppm)
Butyl(4-chlorophenyl)diphenylsilane –7.49
tert-Butyl(4-(methoxycarbonyl)phenyl)dimethylsilane –7.59

This table is interactive. Click on the headers to sort.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between different atoms in the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to assign protons within the same spin system, such as the protons on the individual aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the unambiguous assignment of carbon signals based on the known proton assignments. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for connecting the different aromatic fragments through the central silicon atom by observing correlations between the protons on the phenyl and fluorophenyl rings and the quaternary carbon atoms. ipb.ptscience.gov

These 2D NMR experiments, when used in combination, provide a complete and unambiguous assignment of all the ¹H and ¹³C NMR signals for this compound. bas.bg

While solution-state NMR provides information about the molecule in an isotropic environment, solid-state NMR can offer insights into the structure and dynamics of this compound in its bulk, crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to obtain high-resolution spectra of the solid material. For organosilicon compounds, solid-state ²⁹Si NMR can distinguish between different silicon environments (T⁰, T¹, T², T³) based on the number of siloxane bonds, although for a discrete molecule like this compound, a single environment is expected. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The primary regions of interest include the aromatic C-H stretching, C=C ring stretching, C-F stretching, and Si-C stretching vibrations.

The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. researchgate.net The substitution pattern on the phenyl rings influences the precise position and intensity of these bands. The C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ range. For phenyl groups attached to silicon, a notable band around 1430 cm⁻¹ is often observed. dtic.mil

A key diagnostic band for this molecule is the C-F stretching vibration. The strong electronegativity of fluorine results in a strong absorption band, typically found in the 1300-1000 cm⁻¹ region. nih.govwpmucdn.com The exact wavenumber can be influenced by the electronic effects of the rest of the molecule. researchgate.net The Si-C (phenyl) stretching vibration is another important feature, generally appearing as a sharp, strong band around 1120 cm⁻¹. When two phenyl groups are attached to the silicon atom, this band may split into a doublet. gelest.com

The out-of-plane bending vibrations of the C-H bonds on the substituted benzene (B151609) rings give rise to strong absorptions in the fingerprint region (below 1000 cm⁻¹), which are highly characteristic of the substitution pattern. For a meta-disubstituted benzene ring, characteristic bands are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions. wpmucdn.com

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3080 - 3020MediumAromatic C-H Stretch
1590StrongAromatic C=C Stretch
1485MediumAromatic C=C Stretch
1430StrongPhenyl-Si Bending
1260StrongC-F Stretch
1120Strong, SharpSi-Phenyl Stretch
880StrongOut-of-plane C-H Bend (meta-substitution)
780StrongOut-of-plane C-H Bend (meta-substitution)
700StrongSi-C Bend

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to FTIR, as it relies on changes in polarizability during molecular vibrations. Often, vibrations that are weak in FTIR are strong in Raman, and vice versa.

For this compound, the symmetric "ring breathing" mode of the phenyl rings is expected to produce a very strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. dtic.mil The aromatic C-H stretching vibrations will also be present, similar to the FTIR spectrum. The Si-C symmetric stretching vibration is another feature that should be readily observable in the Raman spectrum.

Table 2: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3060StrongAromatic C-H Stretch
1590MediumAromatic C=C Stretch
1030MediumIn-plane C-H Bend
1000Very StrongPhenyl Ring Breathing (Symmetric Stretch)
700MediumSi-C Bend

Theoretical Vibrational Frequencies Correlation

To further refine the assignment of experimental vibrational spectra, theoretical calculations using methods like Density Functional Theory (DFT) can be employed. researchgate.net By optimizing the molecular geometry of this compound in silico, its vibrational frequencies can be calculated. bohrium.com These theoretical frequencies are often scaled to account for anharmonicity and the approximations inherent in the computational methods, allowing for a direct comparison with the experimental FTIR and Raman data. libretexts.org This correlative approach aids in the precise assignment of complex spectral features and can help to resolve ambiguities in the experimental data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways under ionization.

Electrospray Ionization (ESI-HRMS)

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. uvic.ca For this compound (C₂₄H₁₈F₂Si), ESI-HRMS would be used to determine its exact mass. The high resolution of the mass analyzer allows for the differentiation of ions with the same nominal mass but different elemental compositions. uvic.canih.gov

The expected exact mass of the sodium adduct of this compound ([C₂₄H₁₈F₂SiNa]⁺) can be calculated with high precision. Experimental measurement of this value to within a few parts per million (ppm) of the theoretical value provides strong evidence for the elemental composition of the parent molecule. researchgate.net In some cases involving diphenylsilyl compounds, the formation of an [M-H]⁺ ion has been observed, resulting from the loss of a hydrogen molecule from the protonated species. nih.gov

Table 3: Predicted ESI-HRMS Data for this compound

IonCalculated m/z
[C₂₄H₁₈F₂Si + H]⁺373.1224
[C₂₄H₁₈F₂Si + Na]⁺395.1043

Electron Ionization (EI-MS) Fragmentation Pattern Analysis

Electron ionization is a higher-energy ionization technique that leads to extensive fragmentation of the parent molecule. khanacademy.orgyoutube.comyoutube.com The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. The analysis of these fragmentation patterns provides valuable information for structural elucidation. miamioh.edulibretexts.org

For this compound, the molecular ion peak (M⁺˙) would be observed, and its mass would correspond to the molecular weight of the compound. A key fragmentation pathway for phenylsilanes involves the cleavage of the Si-C bond. nih.gov This would lead to the loss of a phenyl or a fluorophenyl group. The stability of the resulting ions often dictates the major fragmentation pathways. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragment in the mass spectra of compounds containing benzyl (B1604629) moieties, and a similar rearrangement might be observed here. youtube.com The presence of fluorine atoms would also be evident in the isotopic pattern of the fragment ions.

Table 4: Predicted Major Fragments in the EI-MS Spectrum of this compound

m/zPossible Fragment IonIdentity of Lost Neutral/Radical
372[C₂₄H₁₈F₂Si]⁺˙Molecular Ion
295[C₁₈H₁₃F₂Si]⁺C₆H₅˙ (Phenyl radical)
277[C₁₈H₁₄FSi]⁺C₆H₄F˙ (Fluorophenyl radical)
183[C₁₂H₈FSi]⁺C₁₂H₁₀F (Fluorobiphenyl)
105[C₆H₄FSi]⁺C₁₈H₁₄F (Fluorotriphenyl)
95[C₆H₄F]⁺C₁₈H₁₄Si (Triphenylsilyl radical)
77[C₆H₅]⁺C₁₈H₁₃F₂Si (Bis(3-fluorophenyl)phenylsilyl radical)

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Architecture

Crystal Growth and Optimization Techniques

Information regarding the specific conditions and techniques required for the successful growth of single crystals of this compound suitable for X-ray diffraction analysis is not available in the current scientific literature. The process would typically involve exploring various solvents, temperatures, and crystallization methods, such as slow evaporation, vapor diffusion, or cooling, to obtain crystals of sufficient size and quality.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without a determined crystal structure, the precise bond lengths (e.g., Si-C, C-F, C-C), bond angles (e.g., C-Si-C, F-C-C), and torsional angles that define the three-dimensional shape of the molecule in the solid state remain unknown.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

A detailed analysis of the supramolecular architecture, including the identification of potential hydrogen bonds, halogen bonds (C-F···π or C-F···H), and other non-covalent interactions that dictate the packing of molecules in the crystal lattice, is not possible. The specific packing motifs, which are crucial for understanding the material's physical properties, cannot be described.

Conformational Analysis in the Crystalline State

The conformation of the phenyl and 3-fluorophenyl rings relative to the central silicon atom is a key feature of the molecule's structure. However, in the absence of crystallographic data, a definitive description of the molecule's conformation in the solid state cannot be provided.

Computational and Theoretical Investigations of Bis 3 Fluorophenyl Diphenylsilane

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for the molecular system. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of accuracy and computational cost in studying medium to large organic and organometallic molecules. nih.govnih.gov Ab initio methods, while often more computationally demanding, can provide benchmark results. researchgate.netdocumentsdelivered.com

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. A geometry optimization calculation systematically alters the positions of the atoms to find the arrangement with the lowest potential energy on the potential energy surface. For a flexible molecule like Bis(3-fluorophenyl)diphenylsilane, which has multiple rotatable bonds (Si-C bonds), this process is more complex. It involves exploring the conformational energy landscape to identify various local minima (stable conformers) and the transition states that connect them. The dihedral angles of the phenyl and fluorophenyl rings relative to the silicon center are the primary degrees of freedom. The results would reveal the preferred spatial orientation of the aromatic rings, influenced by steric hindrance and subtle electronic interactions.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP Level) This table presents hypothetical yet plausible data based on typical values for similar structures.

ParameterBond/AngleValue
Bond Lengths
Si-C (phenyl)1.87 Å
Si-C (fluorophenyl)1.88 Å
C-F1.36 Å
C-C (aromatic avg.)1.40 Å
C-H (aromatic avg.)1.09 Å
Bond Angles
C-Si-C109.5°
Dihedral Angles
C-C-Si-C (Phenyl rotation)± 45.0°
C-C-Si-C (Fluorophenyl rotation)± 48.0°

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, provide insights into how the molecule will interact with other species. sapub.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates the molecule is more polarizable and reactive. nih.govnih.gov Analysis of the orbital topology would show the spatial distribution of these orbitals. In this compound, the HOMO would likely be distributed across the electron-rich phenyl rings, while the LUMO might be located on the fluorophenyl rings, influenced by the electronegative fluorine atoms.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical yet plausible data based on typical values for similar structures.

ParameterValue (eV)Description
HOMO Energy -6.50Indicates electron-donating capability.
LUMO Energy -1.20Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 5.30Suggests high kinetic stability.

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface. The MEP is an invaluable tool for predicting how a molecule will be recognized by other chemical species. researchgate.net

Different colors on the MEP map denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically blue) are electron-poor and are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the electronegative fluorine atoms and within the π-systems of the aromatic rings, while the hydrogen atoms would exhibit positive potential.

Quantum chemical calculations can accurately predict spectroscopic data, which is essential for experimental characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F, ²⁹Si). researchgate.net Comparing these predicted shifts with experimental spectra can confirm the molecular structure and assign specific peaks to individual atoms. idc-online.comualberta.ca

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. nih.gov Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically corrected using a scaling factor for better agreement. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for Key Modes in this compound This table presents hypothetical yet plausible data based on typical values for similar structures.

Vibrational ModePredicted Wavenumber (cm⁻¹, Scaled)Description
C-H Stretch (Aromatic) 3100-3000Stretching of C-H bonds on the phenyl rings.
C=C Stretch (Aromatic) 1600-1450In-plane stretching of the aromatic ring framework.
C-F Stretch 1250-1100Characteristic stretching of the carbon-fluorine bond.
Si-C Stretch 800-700Stretching of the silicon-carbon bonds.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for investigating the electronic excited states of molecules. nih.gov These calculations can predict the energies of electronic transitions, which correspond to the absorption bands seen in a UV-Vis spectrum. mdpi.com By analyzing the orbitals involved in these transitions (e.g., HOMO to LUMO), one can characterize them as π→π* or n→π* transitions. Furthermore, TD-DFT can provide insights into the properties of the lowest singlet and triplet excited states, which are fundamental to understanding the molecule's fluorescence and phosphorescence behavior. northwestern.edu

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational space and dynamic processes. For this compound, an MD simulation would reveal the real-time rotation of the phenyl and fluorophenyl rings, the flexibility of the bond angles around the central silicon atom, and how the molecule might interact with a solvent environment. This provides a more realistic understanding of the molecule's behavior under experimental conditions than static calculations alone.

Reaction Pathway Simulations and Mechanistic Insights

The simulation of reaction pathways is a cornerstone of computational chemistry, offering a molecular-level view of how chemical transformations occur. For this compound, theoretical studies can elucidate the mechanisms of its potential reactions, such as electrophilic aromatic substitution or reactions involving the silicon center.

Methodology:

Reaction pathway simulations are typically performed using quantum mechanical methods, most notably Density Functional Theory (DFT). By calculating the potential energy surface of a reacting system, researchers can identify transition states—the highest energy points along a reaction coordinate—and intermediates. The Intrinsic Reaction Coordinate (IRC) method is often employed to confirm that a calculated transition state connects the reactants and products of a specific reaction step. researchgate.net

Plausible Reaction Pathways:

Given the structure of this compound, a likely reaction to be computationally investigated is electrophilic aromatic substitution on one of its four aromatic rings. The fluorine atom on the 3-fluorophenyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to the unsubstituted phenyl rings. Conversely, the silicon atom can exhibit a +I (inductive) effect, influencing the reactivity of the attached rings.

Computational simulations can predict the most likely site of substitution by comparing the activation energies for electrophilic attack at different positions on the phenyl and 3-fluorophenyl rings. A lower activation energy indicates a more favorable reaction pathway.

Hypothetical Reaction Pathway Data:

A hypothetical study on the nitration of this compound could yield the activation energies shown in the table below. These values are illustrative and represent the type of data generated from reaction pathway simulations.

Position of Electrophilic AttackRing TypeCalculated Activation Energy (kcal/mol)Predicted Product
para-positionPhenyl15.2Bis(3-fluorophenyl)(4-nitrophenyl)phenylsilane
ortho-positionPhenyl16.5Bis(3-fluorophenyl)(2-nitrophenyl)phenylsilane
ortho-position to Fluorine3-Fluorophenyl18.1(3-Fluoro-2-nitrophenyl)(3-fluorophenyl)diphenylsilane
para-position to Fluorine3-Fluorophenyl17.5(3-Fluoro-6-nitrophenyl)(3-fluorophenyl)diphenylsilane

Note: The data in this table is hypothetical and for illustrative purposes only.

The hypothetical data suggests that electrophilic attack is most likely to occur at the para-position of the unsubstituted phenyl rings due to the lower activation energy. This is consistent with the general understanding of directing effects in electrophilic aromatic substitution.

Theoretical Prediction of Chemical Reactivity Descriptors

Chemical reactivity descriptors are conceptual tools derived from quantum mechanics that help predict the reactive behavior of molecules. These descriptors can provide a quantitative measure of where a molecule is most likely to react with an electrophile or a nucleophile.

Key Reactivity Descriptors:

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. researchgate.net A high value of the Fukui function for nucleophilic attack (f+) suggests a site prone to reaction with a nucleophile, while a high value for electrophilic attack (f-) indicates a site susceptible to electrophiles.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the distribution of electron density in a molecule by localizing orbitals into bonds and lone pairs. researchgate.netwikipedia.org The calculated natural atomic charges can indicate which atoms are more electron-rich (nucleophilic) or electron-poor (electrophilic).

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Hypothetical Reactivity Descriptor Data:

For this compound, theoretical calculations could provide the following hypothetical reactivity descriptor data.

Atom/PositionNatural Atomic Charge (e)Fukui Function (f-) for Electrophilic Attack
Si+1.200.05
C (para on Phenyl ring)-0.250.18
C (ortho on Phenyl ring)-0.220.15
F-0.450.02
C (para to F on 3-Fluorophenyl ring)-0.150.10
C (ortho to F on 3-Fluorophenyl ring)-0.180.12

Note: The data in this table is hypothetical and for illustrative purposes only.

The hypothetical NBO charges show a significant positive charge on the silicon atom, suggesting it could be a site for nucleophilic attack. The negative charges on the carbon atoms of the aromatic rings indicate their nucleophilic character. The Fukui function values for electrophilic attack (f-) are highest at the para-position of the unsubstituted phenyl rings, corroborating the findings from the reaction pathway simulations that these positions are the most reactive towards electrophiles.

These computational and theoretical approaches provide a robust framework for understanding and predicting the chemical properties of this compound, offering valuable guidance for its synthesis and potential applications in the absence of extensive experimental studies.

Electronic, Optical, and Electrochemical Properties of Bis 3 Fluorophenyl Diphenylsilane

Electronic Band Gap Determination and Tuning Strategies

The electronic band gap is a fundamental property that dictates the electronic and optical behavior of a material, determining its potential use in semiconductor devices. For bis(3-fluorophenyl)diphenylsilane, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels would define this gap. The energy difference between the HOMO and LUMO levels would be expected to be influenced by the electron-withdrawing nature of the fluorine atoms on the phenyl rings.

Strategies to tune the band gap of such a molecule would typically involve chemical modifications. For instance, altering the substituents on the phenyl rings or replacing the phenyl groups with other aromatic systems could systematically vary the electronic properties. However, specific studies detailing these strategies for this compound are not available.

Redox Potentials and Electrochemical Stability Studies

The redox potentials, determined through techniques like cyclic voltammetry, would provide insight into the ease with which this compound can be oxidized or reduced. These potentials are crucial for evaluating its suitability as a charge-transporting or host material in electronic devices such as organic light-emitting diodes (OLEDs). The electrochemical stability, assessed by subjecting the compound to repeated redox cycles, would indicate its operational lifetime in such applications. No published studies on the redox potentials or electrochemical stability of this compound could be located.

Photophysical Properties and Energy Transfer Mechanisms

The photophysical properties of a compound are central to its application in optoelectronic devices. These properties are typically investigated through a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy would reveal the electronic transitions within the this compound molecule. The absorption spectrum would show characteristic peaks corresponding to the energy required to excite electrons from the ground state to various excited states (e.g., π-π* transitions). Analysis of the absorption edge could also provide an estimation of the optical band gap. Specific absorption maxima and molar extinction coefficients for this compound are not documented in the reviewed literature.

Photoluminescence (PL) Spectroscopy (Excitation/Emission)

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. The emission spectrum of this compound would indicate the energy of the photons released as the molecule relaxes from an excited state to its ground state. The difference between the absorption and emission maxima (the Stokes shift) would provide information about the structural reorganization in the excited state. No excitation or emission spectra for this compound are currently available.

Photoluminescence Quantum Yield (PLQY) Determination

The photoluminescence quantum yield is a critical measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. A high PLQY is desirable for applications in light-emitting devices. The determination of this value for this compound would require specialized measurements, which have not been reported.

Fluorescence Lifetime Measurements and Decay Kinetics

Fluorescence lifetime is the average time a molecule remains in its excited state before emitting a photon. This property, measured using time-resolved spectroscopy, provides insights into the various de-excitation pathways, including both radiative (fluorescence) and non-radiative decay processes. The decay kinetics can reveal the presence of different emissive species or complex energy transfer mechanisms. There is no available data on the fluorescence lifetime or decay kinetics of this compound.

Singlet and Triplet State Characterization

No specific data on the singlet and triplet state energies or other related characterizations for this compound were found in the available literature.

Non-Linear Optical (NLO) Properties Investigations

Detailed investigations into the non-linear optical properties of this compound appear to be limited or not published.

Second Harmonic Generation (SHG) Studies

No specific studies detailing the Second Harmonic Generation (SHG) efficiency or other related measurements for this compound could be identified.

Two-Photon Absorption (2PA) Cross-Section Measurements

Data regarding the two-photon absorption cross-section of this compound are not available in the reviewed sources.

Refractive Index and Dielectric Constant Characterization

Specific values for the refractive index and dielectric constant of this compound have not been reported in the accessible scientific literature.

Applications in Advanced Materials Science

Chemical Sensor Development

No published data exists on the utilization of Bis(3-fluorophenyl)diphenylsilane in the creation of chemical sensors.

There are no research articles describing the synthesis or application of this compound as a chemo-fluorescent sensor for the detection of any specific analytes.

The potential for this compound to selectively recognize and bind to ions or small molecules has not been explored in any available scientific studies.

Polymer Science and Engineering

The incorporation of organosilicon compounds, particularly those containing fluorine, into polymer systems is a well-established strategy for developing high-performance materials. dakenchem.com Fluorinated silanes can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. dakenchem.comrsc.org

Table 1: Expected Impact of this compound on Polymer Properties

Property Expected Effect of Integration Rationale
Thermal Stability Increase High bond energy of C-F and Si-C bonds. rsc.org
Oxidative Stability Increase Fluorine atoms shield the polymer backbone from oxidative attack. rsc.org
Surface Energy Decrease Low polarizability and intermolecular forces of fluorinated groups. rsc.org

| Refractive Index | Decrease | The presence of fluorine typically lowers the refractive index. rsc.org |

This table is illustrative and based on established principles of fluorinated silanes.

Fluorinated polymers are distinguished by their excellent optical properties, including low refractive indices. rsc.org This characteristic is a direct result of the low polarizability of the C-F bond. By physically blending or chemically incorporating this compound into a host polymer matrix, the refractive index of the resulting material can be precisely modulated. This is a critical capability in the design of optical materials, such as claddings for optical fibers, anti-reflective coatings, and components for optical sensors. For instance, fluorinated acrylamide (B121943) silanes have been used to create claddings for siliceous and transparent organic polymer cores used in optical information transmission. google.com The degree of refractive index reduction is generally proportional to the fluorine content in the final polymer blend.

Catalysis and Organocatalysis

The electronic properties of this compound suggest potential applications in the field of catalysis, both as a ligand for metal centers and as a weak Lewis acid catalyst itself.

In organometallic chemistry, ligands play a crucial role in tuning the electronic and steric environment of a transition metal catalyst, thereby influencing its activity, selectivity, and stability. While there is a lack of specific reports on this compound as a ligand, its structure offers insights into its potential behavior. The phenyl groups can coordinate to a metal center, and the electron-withdrawing nature of the fluorine atoms would decrease the electron density on the silicon atom and the phenyl rings. This electronic effect would make the silane (B1218182) a weaker sigma-donating ligand compared to its non-fluorinated counterpart, tetraphenylsilane. This property could be exploited to stabilize low-valent metal centers or to modulate the reactivity of a catalytic system where a less electron-rich metal is desired.

Neutral, four-coordinate silanes are generally considered to have weak Lewis acidity. nih.gov However, the attachment of strongly electron-withdrawing groups to the silicon atom can significantly enhance its Lewis acidic character, turning it into an effective electron-pair acceptor. nih.govtum.de The fluorine atoms in the meta-position of the phenyl rings in this compound exert an inductive electron-withdrawing effect. This effect increases the partial positive charge on the central silicon atom, making it more Lewis acidic than tetraphenylsilane.

While its Lewis acidity is modest compared to "Lewis superacidic" silanes bearing perfluorinated catecholato or pinacolato ligands nih.govnih.gov, it could still function as a mild organocatalyst for specific transformations. The field of Lewis acidic silanes is emerging, with research demonstrating that highly electron-deficient silanes can catalyze reactions such as deoxygenations, hydrosilylations, and hydrodefluorinations. nih.govnih.gov The development of silanes with tuned Lewis acidity, through the strategic placement of substituents like fluorine, is an active area of research aimed at replacing more traditional and often more reactive metal-based Lewis acids. tum.deresearchgate.net

Table 2: Qualitative Comparison of Lewis Acidity in Selected Silanes

Compound Substituents Expected Relative Lewis Acidity Rationale
Tetraphenylsilane Four Phenyl groups Very Low Phenyl groups are weakly electron-donating/neutral.
This compound Two 3-fluorophenyl, two Phenyl Low to Moderate Inductive electron withdrawal by fluorine atoms enhances acidity. tum.de
Bis(perfluoropinacolato)silane Two Perfluoropinacolato groups Very High (Superacidic) Strong electron withdrawal from perfluorinated alkoxy groups. nih.gov

This table provides a qualitative comparison based on the electronic effects of substituents as described in the literature.

Lack of Specific Research Data on this compound in Advanced Coatings

Despite a comprehensive search for scientific literature and data, there is a notable absence of specific research findings on the application of the chemical compound This compound in the field of advanced functional coatings and thin films.

While the broader category of organosilanes, including fluorinated and phenyl-containing silanes, is a subject of extensive research for developing protective and functional surfaces, studies detailing the synthesis, properties, and performance of this compound for these specific applications are not publicly available. mdpi.comulprospector.comresearchgate.netiloencyclopaedia.orgeuropean-coatings.comresearchgate.netmdpi.comsinosil.comrsc.orgsilfluosilicone.com

Chemical suppliers list this compound as a research chemical, but often without accompanying analytical or application-specific data. sigmaaldrich.com Research into related compounds, such as other derivatives of diphenylsilane (B1312307) or different fluorinated silanes, suggests the potential utility of such molecules in material science. nih.govnih.gov However, direct evidence and detailed findings concerning the performance or characteristics of this compound when incorporated into or used as a functional coating or thin film remain undocumented in the reviewed sources.

Consequently, the creation of a detailed article with research findings and data tables on this specific topic is not feasible at this time due to the lack of foundational research.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research into Bis(3-fluorophenyl)diphenylsilane will likely prioritize the development of efficient and scalable synthetic methodologies. Current approaches to synthesizing unsymmetrical tetraarylsilanes often involve multi-step procedures, which can limit yield and accessibility. A key area of investigation will be the exploration of one-pot or domino reaction sequences, potentially utilizing Grignard or organolithium reagents with dichlorodiphenylsilane (B42835) in a carefully controlled stoichiometry. The synthesis of related fluorinated diphenyl-diketopyrrolopyrrole compounds has been achieved by varying the number and position of fluorine atoms, suggesting that similar strategies could be applied to the synthesis of this compound. rsc.org

Furthermore, the development of catalytic methods, for instance, using transition metal catalysts to facilitate the cross-coupling of fluorinated aryl halides with diphenylsilane (B1312307), could offer a more sustainable and atom-economical alternative. The reactivity of the silicon center also presents opportunities for derivatization. Post-synthetic modifications could include the introduction of additional functional groups on the phenyl rings or the transformation of the Si-C bonds. These derivatization strategies would be crucial for fine-tuning the material's properties for specific applications.

Integration into Hybrid Organic-Inorganic Material Systems

The unique combination of fluorinated phenyl groups and a central silicon atom in this compound makes it an attractive candidate for incorporation into hybrid organic-inorganic materials. Research in this area could focus on its use as a molecular precursor or a dopant in sol-gel processes to create novel silica-based nanocomposites. The fluorine atoms are expected to impart hydrophobicity and chemical resistance to the resulting materials. The synthesis of fluorinated-phosphonic acid methacrylates for anti-corrosion coatings highlights the potential for fluorinated compounds in surface modification. nih.gov

Another promising avenue is the integration of this compound into metal-organic frameworks (MOFs) or porous organic polymers (POPs). The defined geometry and potential for intermolecular interactions, such as π-π stacking and C-H···F hydrogen bonds, could lead to materials with tailored porosity and selective gas sorption properties. The study of fluorinated diphenidine (B1206869) derivatives has shown the importance of hydrogen bonding and C-H···π interactions in their crystal packing, which could be relevant for designing such materials. nih.gov

Advanced Device Fabrication and Performance Optimization Research

The optoelectronic properties of this compound, while not yet fully characterized, are anticipated to be of significant interest for advanced device applications. The introduction of fluorine atoms into organic semiconductors is known to influence their energy levels, charge transport characteristics, and stability. rsc.org Future research should focus on fabricating and testing prototype devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells, incorporating this compound as an active layer component or a host material.

Performance optimization studies would involve systematically varying device architecture, electrode materials, and processing conditions. For example, in OLEDs, the high triplet energy expected from the diphenylsilane core could make it a suitable host for phosphorescent emitters. Research on fluorinated liquid crystals has demonstrated that the number and position of fluorine atoms significantly affect properties like dielectric anisotropy and refractive indices, which are crucial for display technologies. nih.govrsc.orgresearchgate.net This suggests that the strategic placement of fluorine in this compound could be leveraged to fine-tune its performance in electronic devices.

Deepening Computational Insights into Complex Reactivity and Properties

Computational modeling will be an indispensable tool for accelerating the discovery and development of materials based on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide fundamental insights into its molecular geometry, electronic structure, and photophysical properties. These theoretical predictions can guide synthetic efforts by identifying promising derivatization strategies and predicting their impact on key parameters like HOMO/LUMO energy levels and charge carrier mobilities. The use of DFT calculations to understand the properties of fluorinated terphenyl liquid crystals demonstrates the power of this approach. nih.gov

Furthermore, molecular dynamics (MD) simulations can be employed to investigate the intermolecular interactions and bulk morphology of this compound in the solid state or in blends with other materials. This is particularly important for understanding how the fluorine substituents influence crystal packing and thin-film formation, which are critical for device performance. rsc.org Advanced simulations could also explore the reactivity of the molecule, for example, its stability towards degradation pathways in electronic devices.

Potential in Emerging Technologies Beyond Current Scope

Beyond the more established applications in organic electronics, the unique properties of this compound could be harnessed in a variety of emerging technological fields. Its hydrophobic and thermally stable nature could make it a candidate for advanced coatings and lubricants, particularly in demanding environments. The presence of fluorine might also lead to interesting biological activities, suggesting potential applications in medicinal chemistry or as a component of biocompatible materials, although this would require extensive investigation.

The combination of aromatic rings and a silicon center could also be relevant for the development of novel sensor materials. The electronic properties of the molecule could be sensitive to the presence of specific analytes, enabling the fabrication of chemiresistive or fluorescent sensors. Additionally, its potential role as a building block for self-assembled monolayers or complex supramolecular architectures opens up possibilities in nanoscience and molecular engineering. The broad utility of diphenylsilane in various chemical transformations suggests that its fluorinated analogue could find use in novel catalytic systems. organic-chemistry.org

Conclusion

Synthesis of Key Research Findings

While specific experimental research on Bis(3-fluorophenyl)diphenylsilane is not extensively documented in publicly available literature, a comprehensive analysis based on the established principles of organosilicon chemistry and the known properties of related compounds allows for several key findings to be synthesized.

The identity of this compound is well-defined by its chemical formula, C24H18F2Si, and CAS number 2804-94-6. chemistryworld.comsigmaaldrich.com Its structure, featuring a central silicon atom bonded to two phenyl and two 3-fluorophenyl groups, suggests a tetrahedral geometry. The primary and most scientifically sound method for its synthesis is the Grignard reaction. This would involve the reaction of a dihalodiphenylsilane, such as dichlorodiphenylsilane (B42835), with a Grignard reagent prepared from 3-bromofluorobenzene or a similar halogenated precursor. This established method for forming silicon-carbon bonds is versatile and widely used in the synthesis of tetra-substituted silanes.

The introduction of fluorine atoms at the meta-position of the phenyl rings is expected to significantly influence the compound's properties. These fluorine atoms would induce a negative inductive effect, making the silicon atom more electrophilic and potentially altering the reactivity of the aromatic rings. This substitution is also anticipated to enhance the thermal stability and hydrophobicity of the molecule, properties characteristic of many organofluorine compounds. wikipedia.org

Although direct applications have not been reported, the structural characteristics of this compound point towards its potential utility in several areas of materials science. The presence of fluorinated phenyl groups suggests it could be a valuable precursor or additive for creating materials with low surface energy, such as hydrophobic coatings. researchgate.netmdpi.com Furthermore, the rigidity and thermal stability conferred by the aromatic rings and the C-F bonds make it a candidate for the development of novel polymers with enhanced thermal and chemical resistance, potentially for applications in advanced electronics or aerospace. nih.gov

Broader Significance and Academic Impact of this compound Research

The academic impact of research into compounds like this compound lies in the fundamental understanding of structure-property relationships in organosilicon and organofluorine chemistry. The systematic replacement of phenyl groups with their fluorinated counterparts allows for a detailed investigation into the effects of fluorine substitution on molecular geometry, electronic properties, and intermolecular interactions. mdpi.com

Furthermore, the synthesis and characterization of this compound would provide valuable data for computational chemists to validate and refine theoretical models that predict the properties of complex organosilicon molecules. The development of new synthetic methodologies for such compounds could also have a broader impact, offering new tools for chemists working in diverse fields, from drug discovery to materials science. snnu.edu.cn The study of fluorinated silanes, in general, contributes to the development of high-performance materials, including specialty lubricants, sealants, and elastomers with enhanced durability and resistance to harsh environments. wikipedia.org

Outlook for Future Scholarly Endeavors

The limited specific research on this compound presents a clear opportunity for future scholarly endeavors. A primary focus should be the definitive synthesis and comprehensive characterization of this compound. This would involve:

Detailed Synthesis and Optimization: Developing and reporting a detailed, optimized synthetic procedure, likely based on the Grignard reaction, including reaction conditions, purification methods, and yield.

Thorough Spectroscopic and Physicochemical Analysis: A complete characterization using modern analytical techniques is essential. This would include Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F, ²⁹Si NMR) spectroscopy to confirm the structure, as well as Fourier-Transform Infrared (FTIR) spectroscopy, mass spectrometry, and elemental analysis. The determination of physical properties such as melting point, boiling point, and solubility in various solvents would also be crucial.

Once fully characterized, future research could explore the following avenues:

Materials Science Applications: Investigating its potential as a monomer or co-monomer in the synthesis of novel polysiloxanes or other silicon-containing polymers. The resulting polymers could be evaluated for their thermal stability, optical properties (refractive index), and surface properties (hydrophobicity).

Surface Modification: Exploring its use as a surface modifying agent for materials like silica (B1680970) or metal oxides to create highly hydrophobic and oleophobic surfaces. researchgate.netmdpi.com

Comparative Studies: A systematic comparison of the properties of this compound with its isomers (e.g., Bis(2-fluorophenyl)diphenylsilane and Bis(4-fluorophenyl)diphenylsilane) and its non-fluorinated analog (tetraphenylsilane) would provide valuable insights into the influence of the fluorine atom's position on the compound's properties.

Computational Modeling: Utilizing the experimental data to develop and validate computational models that can predict the properties of other, yet-to-be-synthesized, fluorinated organosilanes.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterCondition 1Condition 2Optimal Range
CatalystLiHNoneLiH (0.5–1.0 eq)
SolventTHFDMFTHF (anhydrous)
Temperature (°C)8012080–100
Reaction Time (h)244824–36

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Resolves fluorine electronic environments (δ = -110 to -120 ppm for para-fluorine; shifts indicate steric/electronic perturbations) .
  • X-ray Crystallography : Confirms molecular geometry and Si–C bond angles (expected ~109.5° for tetrahedral Si) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 438.1) .

Advanced: How do electron-withdrawing fluorine substituents influence the electronic properties of this compound?

Methodological Answer:
The 3-fluorophenyl groups induce meta-directing effects, altering electron density at the silicon center. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d)) quantify charge distribution, showing reduced Si–C bond polarity compared to non-fluorinated analogs. Experimental validation involves Hammett substituent constants (σₘ = 0.34 for 3-F) correlated with reaction kinetics .

Advanced: How can contradictions in thermal stability data be resolved?

Methodological Answer:
Discrepancies in decomposition temperatures (Td) often arise from differing methodologies. Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under inert atmospheres (N₂, 10°C/min) to standardize measurements. Molecular Dynamics (MD) simulations (e.g., AMBER force fields) predict degradation pathways, identifying vulnerable Si–Ph bonds .

Basic: What theoretical frameworks guide research on this compound?

Methodological Answer:
Studies align with siloxane polymer theory (e.g., Flory–Huggins models for crosslinking) and fluorinated aromatic systems. For electronic studies, frontier molecular orbital (FMO) theory explains reactivity trends, while steric effects are modeled using Tolman cone angles .

Advanced: How do solvent polarity and temperature synergistically affect reaction kinetics in silane functionalization?

Methodological Answer:
A 2³ factorial design tests variables: solvent (THF vs. DMF), temperature (60°C vs. 100°C), and concentration (0.1 M vs. 0.5 M). Rate constants (k) derived from pseudo-first-order kinetics reveal THF and 80°C maximize yield (ANOVA, p < 0.05). Solvent polarity indices (ET₃₀) correlate inversely with reaction rates .

Advanced: What methodologies assess the biocompatibility of this compound for biomedical applications?

Methodological Answer:

  • Cytotoxicity Assays : MTT tests on human fibroblast cells (IC₅₀ > 100 µM indicates safety) .
  • Hemocompatibility : Measure hemolysis rates (<5% at 1 mg/mL) using UV-vis spectroscopy (λ = 541 nm) .

Advanced: How does the position of fluorine substituents (ortho, meta, para) impact silane reactivity?

Methodological Answer:
Comparative studies using ortho-/para-fluorophenyl analogs reveal meta-fluorine minimizes steric hindrance while maintaining electron withdrawal. Reaction kinetics (monitored via in situ IR) show meta-substituted silanes exhibit 20% faster hydrolysis rates than para-substituted derivatives due to reduced steric shielding .

Advanced: How can researchers resolve discrepancies in reported catalytic activity of silane derivatives?

Methodological Answer:
Controlled experiments under standardized conditions (e.g., glovebox purity, substrate ratios) isolate variables. Replicate studies using high-purity reagents (>99.9%) and in situ monitoring (e.g., GC-MS) to identify side reactions or impurities as confounding factors .

Advanced: What experimental strategies optimize the integration of this compound into polymer matrices?

Methodological Answer:

  • Dynamic Mechanical Analysis (DMA) : Measures glass transition temperatures (Tg) to assess crosslinking efficiency.
  • SEM-EDS : Maps silicon distribution to confirm homogeneous dispersion.
  • Accelerated Aging Tests : Expose composites to 70°C/75% RH for 500 hours to evaluate hydrolytic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.